molecular formula C12H13F3N2 B2752378 7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860783-80-8

7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No. B2752378
CAS RN: 860783-80-8
M. Wt: 242.245
InChI Key: CYHAERRXOYRCDH-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a part of a class of compounds known as quinoxaline derivatives, which have been used as antibiotics and have shown potential in various fields, including medicinal chemistry, material science, and catalysis. A specific derivative, 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline, has been characterized .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 . This reaction produces quinoxaline . There are also sustainable approaches towards the synthesis of quinoxalines, such as solvent-free reactions, use of alternate reaction media, and alternate modes of synthesis such as microwave-assisted synthesis and flow reactions .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . It’s a heterocyclic compound comprising of a benzene ring fused with a pyrazine ring .


Chemical Reactions Analysis

Quinoxaline and its derivatives have been the subject of numerous studies due to their wide range of biological activities . The compounds undergo various reactions, leading to a variety of derivatives with different properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structures . For example, some derivatives exhibit fluorescence in the solid state and aggregation-induced emission .

Scientific Research Applications

Anion Receptor Applications

Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline derivatives, including those related to the 7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline structure, have been studied for their enhanced affinities as neutral anion receptors. These compounds exhibit significant binding to anions such as fluoride, chloride, or dihydrogen phosphate, showing improved affinity compared to non-fluorinated counterparts. This enhanced binding capability, particularly with dihydrogen phosphate, enables their application as naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).

Synthetic Methodology and Compound Diversification

Direct Synthesis of Fluorinated Quinazolinones and Quinoxalines using trifluoroacetic acid as a CF3 source has been reported. This methodology facilitates the synthesis of 2-(trifluoromethyl)quinazolin-4-ones and 4-(trifluoromethyl)pyrrolo/indolo[1,2-a]quinoxalines without any catalysts or additives, yielding a wide range of fluorinated compounds efficiently. This approach underscores the importance of trifluoromethyl groups in synthetic organic chemistry, enabling the production of compounds with unique biological activities and physicochemical properties (Li et al., 2022).

Optical and Electronic Applications

Y-shaped Tri-fluoromethyl Substituted Quinoxaline Derivatives have shown notable optical properties, including absorption, emission, quantum yield, and Aggregation Induced Emission (AIE) characteristics. These compounds exhibit solvatochromism and large Stoke’s shifts, attributed to the electron-withdrawing trifluoromethyl group and electron-donating methoxy phenyl unit. Their solid-state fluorescence and AIE properties, due to restricted intramolecular rotation, highlight their potential in material science and sensor technology (Rajalakshmi & Palanisami, 2020).

Safety and Hazards

Safety and hazards associated with quinoxaline derivatives can vary depending on the specific compound. For example, 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is advised to avoid contact with skin and eyes, and formation of dust and aerosols .

Future Directions

Quinoxaline and its derivatives have drawn significant attention in the synthesis and bioactivities research . They have potential applications in various fields, including medicinal chemistry, material science, and catalysis. The development of new drugs using quinoxaline derivatives has increased in recent years . Therefore, future research will likely continue to explore the synthesis of new quinoxaline derivatives and their potential applications.

properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2/c13-12(14,15)8-3-4-11-10(6-8)16-7-9-2-1-5-17(9)11/h3-4,6,9,16H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHAERRXOYRCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC3=C(N2C1)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326633
Record name 7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

860783-80-8
Record name 7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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